1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane is a chemical compound with the molecular formula C14H17I. It is a derivative of bicyclo[1.1.1]pentane, a unique structure characterized by its three-membered ring system. The presence of an iodine atom and a propylphenyl group attached to the bicyclo[1.1.1]pentane core makes this compound particularly interesting for various chemical applications.
Preparation Methods
The synthesis of 1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Propylphenyl Group Introduction: The propylphenyl group is introduced through a series of substitution reactions, where the appropriate propylphenyl precursor is reacted with the iodinated bicyclo[1.1.1]pentane under specific conditions.
Chemical Reactions Analysis
1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups present.
Coupling Reactions: The propylphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane exerts its effects depends on its specific application. In chemical reactions, the iodine atom and propylphenyl group play crucial roles in determining reactivity and selectivity. In biological systems, the compound may interact with specific molecular targets, influencing pathways and processes at the cellular level.
Comparison with Similar Compounds
1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Bromo-3-(4-propylphenyl)bicyclo[1.1.1]pentane: Similar structure but with a bromine atom instead of iodine.
1-Chloro-3-(4-propylphenyl)bicyclo[1.1.1]pentane: Contains a chlorine atom instead of iodine.
1-Fluoro-3-(4-propylphenyl)bicyclo[1.1.1]pentane: Features a fluorine atom in place of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts.
Properties
IUPAC Name |
1-iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17I/c1-2-3-11-4-6-12(7-5-11)13-8-14(15,9-13)10-13/h4-7H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDYLPZUEJWGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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